Ethyl 2,5-dibromo-3,6-difluorobenzoate

Description

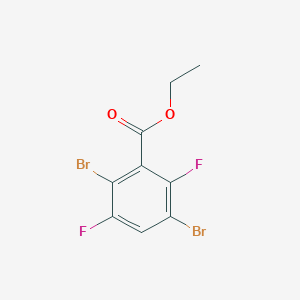

Ethyl 2,5-dibromo-3,6-difluorobenzoate is a halogenated aromatic ester characterized by bromine and fluorine substituents at the 2,5- and 3,6-positions of the benzene ring, respectively, with an ethyl ester functional group. This compound is structurally analogous to mthis compound (CAS: 1805123-66-3, molecular weight: 329.92, C₈H₄Br₂F₂O₂) . The ethyl variant likely shares similar reactivity patterns, such as participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituents, which are common leaving groups in aryl halide chemistry. Its fluorinated positions may enhance electron-withdrawing effects, influencing solubility and stability in organic solvents .

Properties

Molecular Formula |

C9H6Br2F2O2 |

|---|---|

Molecular Weight |

343.95 g/mol |

IUPAC Name |

ethyl 2,5-dibromo-3,6-difluorobenzoate |

InChI |

InChI=1S/C9H6Br2F2O2/c1-2-15-9(14)6-7(11)5(12)3-4(10)8(6)13/h3H,2H2,1H3 |

InChI Key |

IFRXWFBEWXQBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1F)Br)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dibromo-3,6-difluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the following steps:

Bromination: Benzoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 5 positions.

Fluorination: The dibromo derivative is then fluorinated using a fluorinating agent such as potassium fluoride (KF) to introduce fluorine atoms at the 3 and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dibromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Depending on the substituent introduced, products can include various substituted benzoates.

Hydrolysis: The major products are 2,5-dibromo-3,6-difluorobenzoic acid and ethanol.

Reduction: The major products are the corresponding alcohol or amine derivatives.

Scientific Research Applications

Ethyl 2,5-dibromo-3,6-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dibromo-3,6-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Methyl 2,5-dibromo-3,6-difluorobenzoate

The methyl ester derivative (C₈H₄Br₂F₂O₂) serves as the closest structural analog. Key differences include:

- Ester Group : The ethyl group in the target compound increases molecular weight (~14 g/mol higher than the methyl variant) and may marginally improve lipophilicity.

- Reactivity : Methyl esters are typically more reactive in hydrolysis due to steric and electronic factors, whereas ethyl esters may exhibit slower reaction kinetics in ester cleavage.

Halogenated Phenols: 2,6-Dibromo-phenol

2,6-Dibromo-phenol (CAS: 34627) is a simpler brominated aromatic compound lacking fluorine and ester functionalities . Key contrasts include:

- Functional Groups: The absence of fluorine and ester groups in 2,6-dibromo-phenol reduces its electron-withdrawing effects, making it less reactive in nucleophilic aromatic substitution compared to the target compound.

- Acidity: The phenolic –OH group in 2,6-dibromo-phenol (pKa ~7-8) contrasts with the ester’s neutrality, impacting solubility and interaction with bases.

Fluorinated Benzimidazole Derivatives

Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (synthesized via condensation reactions ) share fluorinated aromatic systems but differ in core structure. The benzoate ester’s bromine substituents offer distinct reactivity (e.g., cross-coupling) compared to benzimidazoles’ nitrogen-based heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.